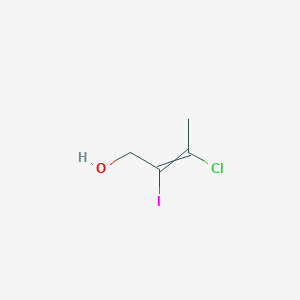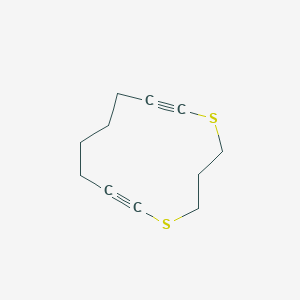
1,5-Dithiacyclotrideca-6,12-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dithiacyclotrideca-6,12-diyne is an organic compound with the molecular formula C11H14S2. It is characterized by the presence of two sulfur atoms and a triple bond within a 13-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacyclotrideca-6,12-diyne typically involves the formation of the 13-membered ring structure through cyclization reactions. One common method includes the use of alkyne metathesis, where a diyne precursor undergoes a ring-closing reaction in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dithiacyclotrideca-6,12-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols or amines can react with the sulfur atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
1,5-Dithiacyclotrideca-6,12-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing compounds.
Industry: Used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dithiacyclotrideca-6,12-diyne involves its ability to participate in various chemical reactions due to the presence of the triple bond and sulfur atoms. These functional groups allow the compound to interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dithiacyclooctane: A smaller ring structure with similar sulfur-containing properties.
1,5-Dithiacyclododeca-6,11-diyne: A compound with a similar ring size but different positioning of the triple bond.
1,5-Dithiacyclotetradeca-6,13-diyne: A larger ring structure with additional carbon atoms.
Uniqueness
1,5-Dithiacyclotrideca-6,12-diyne is unique due to its specific ring size and the positioning of the triple bond, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
631921-71-6 |
|---|---|
Fórmula molecular |
C11H14S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1,5-dithiacyclotrideca-6,12-diyne |
InChI |
InChI=1S/C11H14S2/c1-2-4-6-9-13-11-7-10-12-8-5-3-1/h1-4,7,10-11H2 |
Clave InChI |
OGGHSNONTJPIBX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CSCCCSC#CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



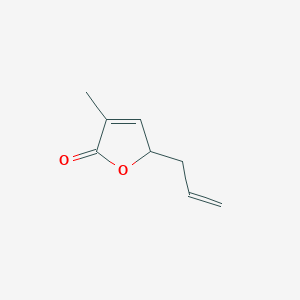
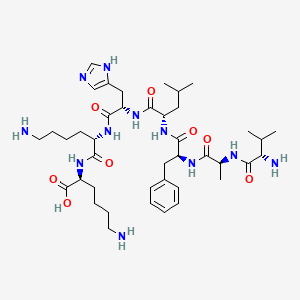
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
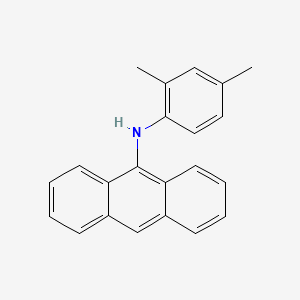

![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
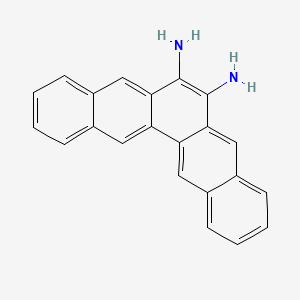
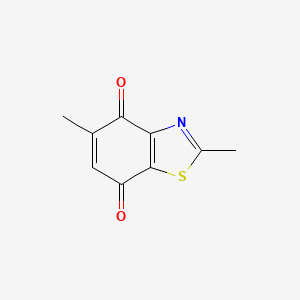
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
